1-Methyl-2-nitro-1-nitrosoguanidine

Description

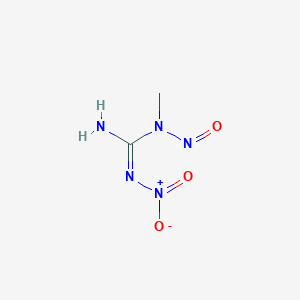

1-Methyl-3-nitro-1-nitrosoguanidine (C₂H₄N₄O₃) is a nitroso compound characterized by a guanidine backbone substituted with nitro and nitroso groups. It is widely utilized in chemical synthesis as a precursor for nitro-guanidine derivatives, particularly in the development of nitric oxide synthase inhibitors . Beyond synthetic applications, it serves as a potent mutagen and carcinogen, inducing DNA alkylation and protein modifications, which are critical in cancer research models such as gastric adenocarcinoma and chronic atrophic gastritis . Additionally, it exhibits broad-spectrum antimicrobial activity against bacteria and fungi, comparable to classical antibiotics like penicillin . Its dual role as a carcinogen and therapeutic tool underscores its biochemical versatility.

Properties

Key on ui mechanism of action |

In vitro and in vivo, MNNG causes methylation of nucleic acids, forming mainly 7-methylguanine with smaller amounts of 3-methyladenine, 1-methyladenine, 3-methylcytosine and (6)o-methylguanine. ... MNNG can modify proteins by transferring its nitroguanidine residue, eg, by converting lysine into nitrohomoarginine. Cytochrome C thus modified no longer acts as an electron acceptor. Histones from ascites tumor cells contained nitrohomoarginine after MNNG treatment. |

|---|---|

CAS No. |

70-25-7 |

Molecular Formula |

C2H5N5O3 |

Molecular Weight |

147.09 g/mol |

IUPAC Name |

1-methyl-2-nitro-1-nitrosoguanidine |

InChI |

InChI=1S/C2H5N5O3/c1-6(5-8)2(3)4-7(9)10/h1H3,(H2,3,4) |

InChI Key |

VZUNGTLZRAYYDE-UHFFFAOYSA-N |

Isomeric SMILES |

CN(/C(=N/[N+](=O)[O-])/N)N=O |

Canonical SMILES |

CN(C(=N[N+](=O)[O-])N)N=O |

boiling_point |

BP: 89-97 °C at 225 °C |

Color/Form |

Crystals from methanol Pale yellow to pink crystals Yellow crystals from methanol. |

melting_point |

244 °F (decomposes) (NTP, 1992) 118 °C (decomposes) MP: 118-123.5 °C (with desomposition) |

physical_description |

N-methyl-n'-nitro-n-nitrosoguanidine appears as a yellow powder. Melting point 244 °F. Decomposes above 212 °F. A suspected carcinogen. Extremely hazardous as a mutagen. Avoid skin contact and inhalation of of vapors. Usually stored frozen (below 32 °F) in polyethylene bottles that are tightly closed and contained in a metal can. May decomposed during prolonged storage and develop sufficient pressure in a closed container to explode. Keep away from heat, sparks, and open flame. Yellow solid; [Merck Index] Pale yellow to pink solid; Light sensitive, changes color to orange and green; [HSDB] Yellow crystals; [Aldrich MSDS] |

Purity |

95% |

solubility |

Reacts with water violently (NTP, 1992) Slightly soluble in water (less than 0.5%) Soluble in polar organic solvents (often accompanied by decomposition) Soluble in DMSO |

Synonyms |

N-Methyl-N’-nitro-N-nitroso-guanidine; 1-Methyl-1-nitroso-2-nitroguanidine; Methylnitronitrosoguanidine; N-Nitrosoguanidine; N-Nitroso-N’-nitro-N-methylguanidine; 1-Methyl-3-nitro-1-nitrosoguanidine; MNNG; NSC 9369; |

vapor_pressure |

0.00012 [mmHg] |

Origin of Product |

United States |

Preparation Methods

1-Methyl-3-nitro-1-nitrosoguanidine can be synthesized through various methods. One common synthetic route involves the reaction of nitroguanidine with methylamine and nitrous acid . The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Chemical Reactions Analysis

1-Methyl-3-nitro-1-nitrosoguanidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction: It can be reduced to form amines and other derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially with amines and thiols.

Common reagents used in these reactions include potassium hydroxide, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Carcinogenicity Research

MNNG is extensively utilized in cancer research due to its strong carcinogenic properties. It has been shown to induce tumors in various animal models, making it a valuable tool for understanding cancer mechanisms.

Case Studies and Findings

- Tumor Induction : MNNG has been tested in several species, including mice, rats, and hamsters. Studies indicate that it can cause tumors in multiple organs, such as the gastrointestinal tract and liver. For instance, a study reported that after oral administration of MNNG to rats, the development of gastric tumors was observed, highlighting its role as a model for studying gastric cancer .

- Mechanistic Insights : MNNG induces DNA damage by alkylating guanine bases, leading to mutations that are critical in tumorigenesis. It has been shown to create O6-methylguanine lesions in DNA, which can disrupt normal base pairing during replication .

| Species | Route of Administration | Tumor Types Induced |

|---|---|---|

| Rats | Oral | Gastric tumors |

| Mice | Subcutaneous | Lung and liver tumors |

| Hamsters | Oral | Gastrointestinal tumors |

Mutagenesis Studies

MNNG serves as a model compound for studying mutagenesis due to its ability to induce mutations in both prokaryotic and eukaryotic systems.

Experimental Applications

- Mutagenicity Testing : In vitro assays using bacterial strains have demonstrated that MNNG is mutagenic, leading to chromosomal aberrations and sister chromatid exchanges. These findings are crucial for understanding the genetic basis of cancer .

- Drosophila Model : MNNG has been used in Drosophila melanogaster to study somatic mutations and recessive lethal mutations, providing insights into the genetic effects of alkylating agents .

Pharmacological Research

MNNG is also employed in pharmacological studies to evaluate potential therapeutic agents against chemically induced gastric lesions.

Therapeutic Investigations

- Zuojin Pill Study : Recent metabolomic studies have explored the protective effects of traditional Chinese medicine (Zuojin Pill) against MNNG-induced chronic atrophic gastritis. The research indicated that treatment with Zuojin Pill significantly ameliorated gastric tissue damage and reduced inflammation markers .

| Treatment | Effect on Gastric Tissues | Inflammatory Markers |

|---|---|---|

| Zuojin Pill | Ameliorated pathological injury | Reduced levels |

| Control (untreated) | Severe damage observed | Elevated levels |

Environmental and Safety Studies

Given its carcinogenic potential, MNNG is also studied for its environmental impact and safety measures required when handling such compounds.

Safety Protocols

Mechanism of Action

1-Methyl-3-nitro-1-nitrosoguanidine exerts its effects by adding alkyl groups to the O6 position of guanine and the O4 position of thymine in DNA . This alkylation can lead to transition mutations between GC and AT base pairs, which can result in genetic mutations and potentially carcinogenesis . The compound’s ability to induce mutations makes it a valuable tool in genetic and cancer research.

Comparison with Similar Compounds

Table 1. Alkylation and Protein Binding Profiles

| Compound | Primary Reaction | Histone Binding (pmol/nmol) | Key Targets |

|---|---|---|---|

| MNNG | Guanidination | H1: 11.0; H2A: 13.1 | DNA, histones, nonhistones |

| MNU | Carbamoylation | H3: 1.8; H2B: 0.9 | DNA, histones |

Mutagenic Activity Relative to Other Chemical Mutagens

MNNG is frequently compared to ethyl methanesulfonate (EMS) and 3,4-benzopyrene in mutagenesis studies:

- EMS : While EMS primarily alkylates guanine, MNNG induces broader DNA and protein modifications. In microalgae mutagenesis, 0.5 mM MNNG reduced viability to <10%, similar to EMS, but with higher mutagenic efficiency per unit concentration .

- 3,4-Benzopyrene : A polycyclic aromatic hydrocarbon, it causes DNA adducts via metabolic activation, whereas MNNG directly alkylates DNA without requiring enzymatic conversion .

Table 2. Mutagenic Properties

| Mutagen | Mechanism | Viability at 0.5 mM (%) | Primary Use |

|---|---|---|---|

| MNNG | Direct alkylation | <10 | Microbial, mammalian cells |

| EMS | Guanine alkylation | <10 | Plants, fungi |

| 3,4-Benzopyrene | Metabolic DNA adducts | N/A | Mammalian carcinogenesis |

Antimicrobial Activity vs. Classical Antibiotics

MNNG’s antimicrobial efficacy rivals traditional antibiotics:

- BCNU (Carmustine) : Derived from MNNG research, BCNU is a nitrosourea chemotherapeutic with antifungal properties but lacks MNNG’s broad-spectrum antibacterial activity .

Role in Carcinogenesis Models

MNNG is uniquely employed to simulate dietary nitrate-induced gastric cancer, unlike other carcinogens:

- MNNG vs. H. pylori: MNNG mimics precancerous lesions caused by nitrosamine-rich diets, whereas H. pylori promotes carcinogenesis via chronic inflammation .

- UV Radiation and 5-aza-2'-deoxycytidine: In fibrosarcoma models, MNNG-generated immunogenic clones exhibited stronger antitumor immunity than those induced by UV or epigenetic modifiers .

Q & A

Q. What experimental protocols are recommended for using MNNG as a chemical mutagen in microbial mutagenesis?

MNNG induces mutations via DNA alkylation, primarily causing GC→AT transitions. A standard protocol involves:

- Step 1: Prepare a bacterial suspension in phosphate buffer (pH 6.0–7.0) to stabilize MNNG reactivity.

- Step 2: Treat cells with MNNG (0.1–1.0 mg/mL) at 37°C for 30–60 minutes.

- Step 3: Neutralize residual MNNG using sodium thiosulfate to halt mutagenesis.

- Step 4: Plate treated cells on selective media to isolate mutants.

Critical considerations: MNNG’s half-life decreases in aqueous solutions; use fresh preparations and avoid light exposure .

Q. How should MNNG be handled to ensure laboratory safety?

MNNG is classified as a carcinogen (R45) and irritant (R36/38). Key safety measures include:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and eye protection.

- Ventilation: Use a fume hood for weighing and solution preparation.

- Deactivation: Treat spills with 10% sodium hydroxide or sodium thiosulfate before disposal.

- Storage: Keep in sealed, light-resistant containers at 2–8°C, with moisture (e.g., 50% water) to stabilize reactivity .

Q. What are the primary research applications of MNNG in oncology studies?

MNNG is used to induce gastrointestinal and gastric cancers in animal models. For example:

- Rodent models: Administer MNNG orally (50–100 µg/mL in drinking water) over 12–30 weeks to simulate chronic exposure.

- Mechanistic studies: Monitor DNA adduct formation (e.g., O⁶-methylguanine) via HPLC or mass spectrometry to correlate with tumorigenesis .

Advanced Research Questions

Q. How does MNNG interact with xanthine oxidase to generate hydroxyl radicals, and how can this be experimentally quantified?

MNNG reacts with H₂O₂ (derived from xanthine oxidase’s oxidation of hypoxanthine) to form peroxynitric acid (ONOOH), which homolytically splits into hydroxyl radicals (·OH) and nitrogen dioxide.

- Experimental setup:

- Combine MNNG (0.5–2.0 mM) with xanthine oxidase (0.1 U/mL), hypoxanthine (1 mM), and the spin trap DMPO (5,5-dimethyl-1-pyrroline-N-oxide).

- Detect ·OH using electron spin resonance (ESR) spectroscopy.

- Key controls: Include catalase (to inhibit H₂O₂) and superoxide dismutase (to rule out O₂⁻ interference) .

Q. What factors contribute to contradictory results in MNNG-based mutagenicity assays, and how can they be resolved?

Discrepancies often arise from:

- Metabolic activation: MNNG is a direct mutagen but may require S9 liver fractions for certain pro-mutagen comparisons.

- Strain specificity: Use Salmonella TA100 (detects base-pair substitutions) vs. TA98 (frameshifts).

- Dose-response variability: Optimize MNNG concentration (e.g., 0.1–10 µg/plate) and pre-incubation time (20–90 minutes).

Example resolution: Validate anti-mutagenic compounds using standardized protocols (e.g., OECD 471) with TA100 ± S9, as in Table A.11 .

Q. How does MNNG’s solubility and stability impact its efficacy in aqueous vs. non-aqueous experimental systems?

MNNG has limited aqueous solubility (4.98 × 10⁰ moles/L at 25°C) but is often stabilized in water-containing mixtures (e.g., 50% water).

- Non-aqueous systems: Use dimethyl sulfoxide (DMSO) for solubility, but avoid prolonged storage due to decomposition.

- Kinetic stability: Monitor via UV-Vis spectroscopy (λmax = 400 nm) to track nitroso group integrity .

Methodological Considerations

Q. Table 1. Key Parameters for MNNG Mutagenicity Assays

| Parameter | Recommended Value | Reference Strain | Detection Method |

|---|---|---|---|

| MNNG Concentration | 0.1–10 µg/plate | TA100 | Colony counting |

| Incubation Time | 20–90 minutes (pre-incubation) | TA98 | HPLC-MS (DNA adducts) |

| Metabolic Activation | ± S9 mix (rat liver) | E. coli WP2 | β-galactosidase assay |

| Adapted from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.